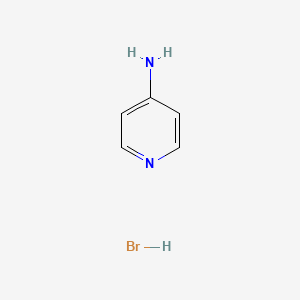

Pyridin-4-amine;hydrobromide

Description

Contextual Significance of Pyridin-4-amine and its Salt Forms in Chemical Science

Pyridin-4-amine, also known as 4-aminopyridine (B3432731), is a heterocyclic organic compound that has garnered considerable attention in various fields of chemistry. pensoft.netcdnsciencepub.com Structurally, it is a pyridine (B92270) ring where an amino group is substituted at the 4-position. pensoft.net This arrangement imparts a basic character to the molecule, allowing it to readily form salts with acids, such as hydrobromic acid to yield pyridin-4-amine hydrobromide. cdnsciencepub.com

The significance of pyridin-4-amine and its salts in chemical science is multifaceted. The parent compound, 4-aminopyridine, is a white crystalline solid soluble in water and various organic solvents. orst.edusigmaaldrich.com Its derivatives are integral building blocks in synthetic organic chemistry, serving as precursors for the synthesis of more complex molecules. d-nb.info The formation of salts, such as the hydrobromide, is a common strategy to modify the physicochemical properties of the parent amine. Salt formation can enhance stability, and alter solubility, which is a critical consideration in various chemical applications. The study of the hydrobromide salt, in particular, allows researchers to investigate the effects of the bromide counter-ion on the crystal structure and properties of the pyridinium (B92312) cation.

Historical Development and Evolution of Research on Pyridin-4-amine Derivatives

The research into pyridin-4-amine and its derivatives has a rich history. Initially developed in the mid-20th century, early investigations focused on the fundamental chemical properties and reactions of aminopyridines. pensoft.net Over the decades, the scope of research expanded significantly. In the 1970s, the potential applications of 4-aminopyridine began to be explored more thoroughly. pensoft.net

The evolution of research on pyridin-4-amine derivatives has been driven by advancements in analytical techniques and a deeper understanding of structure-activity relationships. The development of methods for the synthesis of various derivatives has been a continuous area of investigation. For instance, the preparation of aminopyridine bromide compounds has been achieved through methods like the Hofmann degradation of brominated pyridine carboxamides. While specific details on the large-scale synthesis of Pyridin-4-amine hydrobromide are not extensively documented in readily available literature, the general principles of reacting the parent amine with hydrobromic acid are well-established. nih.gov The ongoing research into pyridin-4-amine and its salts continues to contribute to the broader field of heterocyclic chemistry.

Detailed Research Findings

While specific experimental data for Pyridin-4-amine hydrobromide is not extensively available in the reviewed literature, the properties of its parent compound, Pyridin-4-amine, are well-documented and provide a foundational understanding.

Physicochemical Properties of Pyridin-4-amine

The following table summarizes key physicochemical properties of Pyridin-4-amine. These properties are fundamental to understanding the behavior of the compound in various chemical environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H6N2 | pensoft.net |

| Molecular Weight | 94.12 g/mol | pensoft.net |

| Appearance | White to off-white crystalline solid | orst.edu |

| Melting Point | 155-158 °C | sigmaaldrich.com |

| Boiling Point | 273 °C | sigmaaldrich.com |

| Water Solubility | Soluble | orst.edu |

| pKa | 9.17 | pensoft.net |

The formation of the hydrobromide salt would result in a different molecular weight and likely a higher melting point, characteristic of ionic salts compared to their parent amines.

Spectroscopic Data of Pyridin-4-amine and Related Compounds

Spectroscopic methods are crucial for the structural elucidation of chemical compounds. While specific spectra for Pyridin-4-amine hydrobromide are not provided in the searched literature, the characteristic spectral features of the parent amine and related salts offer valuable insights.

Infrared (IR) spectroscopy of 4-aminopyridine reveals characteristic peaks for N-H stretching and bending vibrations of the amino group, as well as C=N and C=C stretching vibrations of the pyridine ring. researchgate.net In the hydrobromide salt, the protonation of the pyridine nitrogen would lead to shifts in the absorption bands associated with the ring vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum of 4-aminopyridine shows distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. acs.org Upon formation of the hydrobromide salt, the chemical shifts of the ring protons would be affected by the positive charge on the nitrogen atom.

Crystal structure analysis, typically performed using X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms in a solid. While the crystal structure of Pyridin-4-amine hydrobromide is not detailed in the available search results, studies on similar hydrobromide salts of pyridine derivatives indicate the formation of hydrogen bonds between the pyridinium cation and the bromide anion. d-nb.info

Routes for the Preparation of Pyridin-4-amine (4-Aminopyridine)

The synthesis of Pyridin-4-amine can be achieved through various routes, broadly categorized into classical pathways that have been established for decades and modern approaches that offer improved yields, milder conditions, or greater efficiency.

Classical Synthetic Pathways (e.g., from Pyridine-N-oxide, Isoniacinamide)

Two of the most established methods for synthesizing Pyridin-4-amine begin with either Pyridine-N-oxide or Isoniacinamide.

The Pyridine-N-oxide route is a multi-step process. It typically begins with the oxidation of pyridine to form Pyridine-N-oxide. This intermediate is then nitrated to produce 4-nitropyridine-N-oxide. The final step involves the reduction of the nitro group and removal of the N-oxide function to yield 4-aminopyridine semanticscholar.orggoogle.com. A common approach for the reduction step utilizes iron in acetic acid at reflux temperature, which can produce the final product in a quantitative yield for this stage, contributing to a total process yield of around 65% semanticscholar.org. Variations of this reduction can be performed with iron and other mineral acids like hydrochloric or sulfuric acid, yielding 4-aminopyridine at 80-90% semanticscholar.org.

The Isoniacinamide (pyridine-4-carboxamide) pathway relies on the Hofmann degradation reaction. In this method, Isoniacinamide is treated with a reagent like sodium hypochlorite, often prepared by reacting sodium hydroxide with chlorine gas at low temperatures (-5 to 0 °C) google.com. After the amide is added, the reaction is completed by the addition of a caustic lye solution, followed by extraction and crystallization to give the pure product google.com. This method is widely used and can be considered a cost-effective, single-pot process suitable for industrial scale-up google.com.

| Starting Material | Key Reagents | Intermediate(s) | Typical Overall Yield |

| Pyridine | H₂O₂, Acetic Acid, HNO₃, H₂SO₄, Fe | Pyridine-N-oxide, 4-Nitropyridine-N-oxide | ~65% semanticscholar.org |

| Isoniacinamide | NaOH, Cl₂, Caustic lye | N/A (Hofmann Degradation) | Not specified in sources |

Modern Approaches and Yield Optimization in Pyridin-4-amine Synthesis

Recent research has focused on optimizing classical methods and developing novel, more efficient synthetic routes.

Significant improvements to the Hofmann degradation of isonicotinamide have been achieved through catalysis. One patented method utilizes a catalyst made from iodine or an alkali metal iodide, an alkali metal hydroxide, and bromine. This catalytic system has been reported to increase the yield of the Hofmann degradation step to over 90%, with the final product purity exceeding 99%.

Another modern approach starts from 4-cyanopyridine. A betaine-mediated process involves reacting 4-cyanopyridine with acrylic acid to form a pyridine betaine intermediate. This intermediate can then be reacted with an amine and subsequently treated with a strong base to yield the corresponding 4-aminopyridine derivative google.com. This method avoids the use of strong acids in the activation step, which can offer savings in reagent costs google.com.

A one-step synthesis method has also been developed using 4-cyanopyridine as the raw material and sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution. This process is noted for its simple reaction steps, easily controllable conditions, and high product purity (up to 99.95%), while minimizing pollution and side reactions.

| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Key Advantage |

| Catalytic Hofmann Degradation | Isoniacinamide | Iodine/Alkali metal iodide, Bromine | >90% | High yield and purity |

| Betaine-Mediated Synthesis | 4-Cyanopyridine | Acrylic acid, Amine, Strong base | Not specified in sources | Avoids strong acid activators google.com |

| One-Step Catalytic Synthesis | 4-Cyanopyridine | Sodium tungstate, Sodium hypochlorite | Not specified in sources | High purity (99.95%), simple process |

Preparation of Substituted Pyridin-4-amines (e.g., Brominated Derivatives)

The synthesis of halogenated Pyridin-4-amines, particularly brominated derivatives, is of significant interest. These compounds can be prepared through several distinct methods.

One route involves the Hofmann degradation of a brominated pyridine carboxamide. For example, 4-bromo-2-pyridinecarboxamide can be subjected to degradation conditions (e.g., potassium hydroxide and liquid bromine) to produce 2-amino-4-bromopyridine with yields around 58-59% google.com.

Another strategy starts from pyridine itself in a one-step reaction to produce 3,5-dibromo-4-aminopyridine. This innovative process involves reacting pyridine or a pyridine salt in a hydrobromic acid (HBr) solution with an ammonium (B1175870) salt and hydrogen peroxide (H₂O₂) google.com. This method is advantageous as it uses inexpensive starting materials in a single step under mild conditions, making it suitable for large-scale industrial production google.com. The reaction proceeds by dissolving pyridine in HBr solution at a low temperature, adding the ammonium salt, heating, and then adding H₂O₂ google.com.

| Product | Starting Material | Key Reagents | Reported Yield |

| 2-Amino-4-bromopyridine | 4-Bromo-2-pyridinecarboxamide | KOH, Liquid Bromine | 58.9% google.com |

| 3,5-Dibromo-4-aminopyridine | Pyridine | HBr, Ammonium salt, H₂O₂ | Not specified in sources |

Synthesis and Formation of Pyridin-4-amine Hydrobromide

The hydrobromide salt of Pyridin-4-amine is typically formed through direct protonation or can be the direct product of certain one-pot reaction systems.

Direct Protonation of Pyridin-4-amine with Hydrobromic Acid

The formation of Pyridin-4-amine hydrobromide from its free base, Pyridin-4-amine, is a standard acid-base reaction. This process involves the direct treatment of Pyridin-4-amine with hydrobromic acid (HBr). The basic nitrogen atom of the pyridine ring accepts a proton from HBr, resulting in the formation of the pyridinium bromide salt. This is a common and straightforward method for preparing ammonium halide salts from amine compounds.

One-Pot Reaction Systems for Halogenated Pyridin-4-amine Salts

In some synthetic procedures, the hydrobromide salt of a substituted Pyridin-4-amine is formed directly within a one-pot reaction, obviating the need for a separate salt formation step.

An exploration of the synthetic versatility of the pyridin-4-amine scaffold reveals its capacity for extensive derivatization and functionalization. These modifications are pivotal in tailoring the molecule's properties for a range of chemical applications, from catalysis to materials science. This article focuses on specific synthetic methodologies that highlight the reactivity of the pyridine nitrogen and the exocyclic amino group, leading to the formation of N-substituted pyridinium salts, ionic liquids, and metal complexes.

Structure

3D Structure of Parent

Properties

CAS No. |

51527-87-8 |

|---|---|

Molecular Formula |

C5H7BrN2 |

Molecular Weight |

175.03 g/mol |

IUPAC Name |

pyridin-4-amine;hydrobromide |

InChI |

InChI=1S/C5H6N2.BrH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H |

InChI Key |

NTYVXOVMHSAZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N.Br |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of Pyridin-4-aminium Bromide Structures

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. Through this method, detailed information about the molecular geometry, conformation, and the packing of molecules in the crystalline lattice of pyridin-4-aminium bromide and its derivatives has been obtained.

The asymmetric unit of 1-allyl-4-aminopyridinium bromide contains two independent cations and two bromide anions. researchgate.net In the crystalline state, the pyridinium (B92312) ring of the cation is essentially planar. The geometry of the cation is influenced by the substituent at the pyridinium nitrogen. For instance, in 1-allyl-4-aminopyridinium bromide, the dihedral angle between the mean plane of the pyridinium ring and the allyl group is 86.43 (6)° in one cation and 72.93 (7)° in the other. researchgate.net This variation highlights the conformational flexibility of the substituent group.

Similarly, in 4-amino-1-(4-methylbenzyl)pyridinium bromide, the asymmetric unit contains two independent ion pairs. nih.govresearchgate.net The planes of the pyridine (B92270) and benzene (B151609) rings are significantly inclined to one another, with dihedral angles of 79.32 (8)° and 82.30 (10)° for the two independent cations. nih.govresearchgate.net This twisted conformation is a common feature in related structures.

The crystal packing of pyridin-4-aminium bromide salts is dictated by a combination of strong hydrogen bonds and other weaker interactions. The lattice parameters are specific to each crystalline form and derivative. For example, 1-allyl-4-aminopyridinium bromide crystallizes in the triclinic space group P-1. researchgate.net In contrast, 4-amino-1-(4-methylbenzyl)pyridinium bromide crystallizes in the orthorhombic crystal system. nih.gov

Detailed crystallographic data for a representative pyridin-4-aminium bromide derivative, 1-allyl-4-aminopyridinium bromide, is presented below. researchgate.net

Table 1: Crystal Data and Structure Refinement for 1-Allyl-4-aminopyridinium Bromide researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₁N₂⁺·Br⁻ |

| Formula weight | 215.10 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.9085 (19) |

| b (Å) | 9.179 (3) |

| c (Å) | 14.186 (4) |

| α (°) | 90.096 (4) |

| β (°) | 97.446 (4) |

| γ (°) | 94.164 (4) |

| Volume (ų) | 889.6 (5) |

| Z | 4 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

Supramolecular Interactions in Pyridin-4-amine Hydrobromide and Related Salts

The solid-state architecture of pyridin-4-amine hydrobromide is not solely defined by the covalent bonds within the molecule but is significantly influenced by a hierarchy of non-covalent interactions. These interactions dictate the crystal packing and ultimately the macroscopic properties of the material.

A predominant feature in the crystal structures of pyridin-4-aminium bromide salts is the extensive network of hydrogen bonds. The protonated amino group of the pyridinium cation acts as a hydrogen bond donor, forming strong N-H···Br interactions with the bromide anions. researchgate.net For instance, in the crystal structure of 1-allyl-4-aminopyridinium bromide, the cations and anions are linked via intermolecular N—H⋯Br hydrogen bonds, creating one-dimensional chains. researchgate.net

In 4-amino-1-(4-methylbenzyl)pyridinium bromide, the anions and cations are connected by N—H⋯Br hydrogen bonds, which form a centrosymmetric tetramer-like unit. nih.gov These primary hydrogen bonding motifs are further interconnected by weaker C—H⋯Br hydrogen bonds, extending the structure into a three-dimensional network. nih.govresearchgate.net The presence of these interactions is a key factor in the stabilization of the crystal lattice.

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the crystal engineering of pyridin-4-amine salts. While not explicitly detailed for pyridin-4-amine hydrobromide itself in the provided context, related structures exhibit a range of such interactions. For example, in derivatives of 4-pyrrolidino pyridine, halogen bonding interactions of the type C–H···X (where X is a halogen) are observed. mdpi.com These interactions, along with π-π stacking, contribute to the stabilization of the crystal structures. mdpi.com The study of these weaker yet significant interactions is essential for a comprehensive understanding of the supramolecular chemistry of these compounds.

Polymorphism Research of Pyridin-4-amine Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Research into the polymorphism of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, a related amine salt, has revealed the existence of two polymorphic forms. nih.gov These polymorphs are distinguished by their different interaction modes and packing arrangements. nih.gov One form exhibits N-H···N hydrogen bonds and π-π stacking interactions, while the other is characterized by N-H···Cl hydrogen bonds. nih.gov This highlights how subtle changes in intermolecular interactions can lead to different crystalline structures. The potential for polymorphism in pyridin-4-amine hydrobromide and its derivatives is an area ripe for further investigation, as different crystalline forms could offer tailored material properties.

Spectroscopic Analysis and Interpretations

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and probing the structural framework of a molecule. The vibrational spectrum of the 4-aminopyridinium (B8673708) cation in Pyridin-4-amine hydrobromide shows distinct differences from that of its neutral precursor, 4-aminopyridine (B3432731), primarily due to the protonation of the ring nitrogen and the associated changes in bond strengths and molecular symmetry.

In neutral 4-aminopyridine, characteristic FT-IR bands include the N-H asymmetric and symmetric stretching vibrations of the amino group, as well as stretching vibrations of the pyridine (B92270) ring. researchgate.net Upon protonation to form the 4-aminopyridinium cation, a new N+-H bond is formed. This introduces a new, typically broad, N+-H stretching band in the IR spectrum, often observed in the 2500-3000 cm⁻¹ region, which is characteristic of pyridinium (B92312) salts.

Furthermore, the vibrations of the pyridine ring are significantly affected. The C=N and C=C stretching vibrations within the aromatic ring are altered due to the change in electron distribution following protonation. This leads to shifts in the positions and intensities of the corresponding bands in both the FT-IR and FT-Raman spectra. The presence of strong hydrogen bonding between the pyridinium and amino hydrogens and the bromide anion in the solid state can also lead to broadening and shifting of the N-H stretching bands. researchgate.net

Table 1: Key Vibrational Frequencies of 4-Aminopyridine and Expected Shifts for 4-Aminopyridinium Cation

| Vibrational Mode | 4-Aminopyridine (Neutral) Wavenumber (cm⁻¹) | 4-Aminopyridinium Cation (Expected) |

| N-H Asymmetric Stretch (NH₂) | ~3436 | Shifted, may overlap with N+-H stretch |

| N-H Symmetric Stretch (NH₂) | ~3303 | Shifted, may overlap with N+-H stretch |

| N+-H Stretch | N/A | Broad band, ~2500-3000 |

| NH₂ Scissoring | ~1648 | Shifted |

| Ring C=N/C=C Stretching | ~1602, 1507, 1436 | Shifted due to altered ring electronics |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For Pyridin-4-amine hydrobromide, both ¹H and ¹³C NMR provide definitive evidence of the protonation site and its electronic consequences.

¹H NMR spectroscopy clearly demonstrates the protonation of 4-aminopyridine at the pyridine ring nitrogen. The reaction of 4-aminopyridine with sources of HBr, such as the reaction with Br₂, results in the immediate formation of the 4-aminopyridinium bromide salt. acs.org

The protonation leads to a significant deshielding of the aromatic protons, causing their signals to shift downfield compared to the neutral molecule. This is due to the increased positive charge on the aromatic ring. The newly acquired proton on the nitrogen (N-H+) gives rise to a distinct, often broad, signal at a very low field. The protons of the amino group (-NH₂) also experience a shift.

A study of the protonated product, [4-NH₂-C₅H₄N-H⁺][Br⁻], in deuterated acetonitrile (B52724) (CD₃CN) revealed the following chemical shifts. acs.org

Table 2: ¹H NMR Chemical Shifts for the 4-Aminopyridinium Cation

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| C₅H₄N-H ⁺ | 11.29 | broad multiplet |

| H -2, H -6 (ortho to N) | 7.94 | multiplet |

| H -3, H -5 (meta to N) | 6.85 | multiplet |

| -NH ₂ | 6.60 | broad singlet |

The downfield shift of the ring protons upon protonation confirms the withdrawal of electron density from the aromatic system.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Protonation of the ring nitrogen has a pronounced effect on the chemical shifts of the ring carbons. The positive charge on the nitrogen atom causes a significant downfield shift (deshielding) for the adjacent carbons (C-2 and C-6) and a smaller downfield shift for the more distant carbons (C-3 and C-5). The carbon atom bearing the amino group (C-4) is also affected.

For neutral 4-aminopyridine, the chemical shifts are observed at approximately 148 ppm for the ortho-carbons (C-2, C-6) and 109 ppm for the meta-carbons (C-3, C-5). researchgate.netchemicalbook.com Upon protonation, these values are expected to shift downfield due to the electron-withdrawing effect of the newly formed N+-H group. This effect is most pronounced at the alpha and gamma positions relative to the heteroatom in pyridinium systems.

Table 3: ¹³C NMR Chemical Shifts for 4-Aminopyridine and Expected Shifts for the 4-Aminopyridinium Cation

| Carbon | 4-Aminopyridine (Neutral) Chemical Shift (δ) in ppm | 4-Aminopyridinium Cation (Expected) |

| C-2, C-6 | ~148 | Downfield shift (>148 ppm) |

| C-3, C-5 | ~109 | Downfield shift (>109 ppm) |

| C-4 | ~150 | Shifted |

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Neutral 4-aminopyridine exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions. wikipedia.org The n → π* transition involves the excitation of a non-bonding electron from the lone pair of the pyridine nitrogen into an anti-bonding π* orbital. libretexts.org

Upon formation of Pyridin-4-amine hydrobromide, the lone pair on the ring nitrogen is used to form the N-H bond. As a result, the n → π* transition is no longer possible or is significantly shifted to a higher energy (a hypsochromic or blue shift), effectively disappearing from the typical UV-Vis range. libretexts.org The π → π* transitions, which involve the promotion of electrons within the aromatic π-system, are also affected. The protonation alters the energy levels of the molecular orbitals, typically resulting in a shift of the absorption maximum. The UV spectrum of neutral 4-aminopyridine shows a maximum absorption (λmax) at approximately 281 nm. nist.gov

Table 4: Electronic Transitions in 4-Aminopyridine and the 4-Aminopyridinium Cation

| Transition Type | 4-Aminopyridine (Neutral) | 4-Aminopyridinium Cation |

| n → π | Present | Absent or strongly blue-shifted |

| π → π | Present (λmax ≈ 281 nm) | Present, but shifted due to altered ring electronics |

Mass Spectrometry Techniques for Molecular Mass and Fragment Identification

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For an ionic salt like Pyridin-4-amine hydrobromide, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In positive-ion ESI-MS, the spectrum would be dominated by the 4-aminopyridinium cation. Since the molecular weight of neutral 4-aminopyridine is 94.11 g/mol , the protonated cation [C₅H₆N₂ + H]⁺ would have an m/z of 95.

For comparison, the electron ionization (EI) mass spectrum of neutral 4-aminopyridine shows a prominent molecular ion (M⁺) peak at m/z 94. nih.govnist.gov The fragmentation of this molecular ion is a key diagnostic tool. A characteristic fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which involves the cleavage of the ring. The fragmentation of the 4-aminopyridine molecular ion (m/z 94) would likely lead to a significant fragment at m/z 67, corresponding to the loss of HCN (27 amu).

The fragmentation of the protonated molecule (m/z 95) in a tandem MS (MS/MS) experiment would follow similar pathways, such as the loss of neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN).

Table 5: Major Ions in Mass Spectra of 4-Aminopyridine and its Cation

| Ionization Method | Parent Species | Parent Ion (m/z) | Key Fragment Ion (m/z) | Lost Neutral |

| EI | 4-Aminopyridine (neutral) | 94 (M⁺) | 67 | HCN |

| ESI (+) | Pyridin-4-amine hydrobromide | 95 ([M+H]⁺) | 68 | HCN |

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations on Pyridin-4-amine Systems

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations into pyridine (B92270) derivatives like 4-aminopyridine (B3432731). researchgate.net By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately calculate optimized molecular structures, vibrational frequencies, and various electronic parameters. researchgate.net These calculations are fundamental to understanding the molecule's intrinsic properties.

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For 4-aminopyridine, DFT calculations have shown that a significant charge transfer interaction occurs within the molecule, which is linked to its bioactivity. researchgate.netscirp.org The energy gap helps to quantify the molecule's stability and its potential for electronic transitions. scirp.org

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline (Benzo[b]pyridine) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 3-amino-4-(Boc-amino)pyridine | DFT/B3LYP/6-31+G(d,p) | -5.87 | -0.78 | 5.09 | researchgate.net |

| Pyrazolopyridine Derivative 4a | DFT/B3LYP | -5.178 | -1.697 | 3.481 | nih.gov |

| Pyrazolopyridine Derivative 4b | DFT/B3LYP | -5.885 | -1.911 | 3.975 | nih.gov |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.com The MESP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. Typically, red signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For substituted pyridines, MESP analysis helps identify the most likely sites for chemical reactions. nih.gov In a study of aminopyridine isomers, the MESP map for 4-aminopyridine (4-AP) indicated that the nitrogen atom of the pyridine ring is the most susceptible to protonation. nih.gov The analysis of the depth and accessibility of the potential minimum near the cyclic nitrogen allows for predictions about its reactivity. nih.gov Such studies are crucial for understanding the molecule's interaction with biological targets and its metabolic fate. nih.gov The reactive areas of the 4-aminopyridine molecule have been effectively obtained through MESP analysis. researchgate.net

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignments. researchgate.net Theoretical vibrational frequencies (FTIR and Raman) and electronic absorption spectra (UV-Vis) can be calculated with a high degree of accuracy. researchgate.netnih.gov

For instance, the vibrational spectra of 4-aminopyridine have been investigated using the B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The calculated IR and Raman frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, and the results typically show good agreement with experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing theoretical UV-Vis spectra that can be compared with experimental measurements to understand the electronic properties of the molecule. researchgate.netresearchgate.net

| Vibrational Mode | Description | Theoretical Value | Experimental Value | Reference |

|---|---|---|---|---|

| νas(N-H) | Asymmetric N-H stretching | - | 3351 | researchgate.net |

| νs(N-H) | Symmetric N-H stretching | - | 3302 | researchgate.net |

Computational studies on molecules in the gas phase can provide fundamental insights, but it is often crucial to account for the effects of a solvent to accurately model real-world chemical systems. cas.cz Solvents can significantly influence molecular structure, reactivity, and spectroscopic properties. researchgate.netchemrxiv.org

The Polarizable Continuum Model (PCM) is a common method to simulate solvent effects, where the solvent is treated as a continuous dielectric medium. researchgate.net This approach has been used in TD-DFT calculations to study the UV-Vis spectrum of pyridine derivatives in different media, revealing how electronic transitions are affected by the solvent environment. researchgate.netresearchgate.net For precise modeling, combined cluster/continuum models, which include explicit solvent molecules in the first solvation shell along with the continuum model, can yield more reasonable spectroscopic parameters, especially when averaged dynamically. cas.cz

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Properties of Pyridine-Based Systems

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and interactions change. nih.govnih.gov

For pyridine-based systems, MD simulations are instrumental in understanding their behavior in complex environments, such as in solution or interacting with biological membranes or proteins. nih.govresearchgate.net These simulations can elucidate ligand-protein binding stability, the orientation of molecules within a membrane, and thermodynamic properties. nih.govnih.gov For example, MD simulations have been employed in drug design workflows to assess the in-silico behavior of new pyridine-based compounds, helping to predict their prospects as drug candidates before synthesis and biological testing. nih.govacs.org Other applications include studying the combustion of pyridine to understand the formation of NOx at an atomic level. ucl.ac.uk

Quantum Chemical Analyses of Bonding and Stability

Quantum chemical calculations offer a detailed analysis of the bonding characteristics and stability of molecules. scholarsresearchlibrary.com Methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to investigate bonding properties, charge distribution, and intramolecular interactions. researchgate.net

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful lens for understanding the intrinsic properties of Pyridin-4-amine;hydrobromide and how its structure dictates its chemical behavior. Through methods like Density Functional Theory (DFT), researchers can model the molecule's geometry, electronic landscape, and various quantum chemical descriptors to predict and explain its reactivity.

The protonation of the pyridine ring nitrogen to form the 4-aminopyridinium (B8673708) cation, a key feature of the hydrobromide salt, significantly alters the electronic distribution and geometry compared to the neutral 4-aminopyridine molecule. This protonation is a primary product of the reaction between 4-aminopyridine and bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂), leading to the formation of [4-NH₂-1λ⁴-C₅H₄N-1-H⁺][Br⁻]. researchgate.netacs.org

Detailed computational analyses, such as those performed on analogous protonated 4-aminopyridine systems, reveal the specific structural changes upon protonation. nih.gov DFT calculations, utilizing the B3LYP hybrid functional, provide insights into bond lengths and angles, offering a quantitative look at the molecule's architecture. nih.gov

For instance, in the protonated 4-aminopyridine cation, the C-N and C-C bond lengths within the pyridine ring are distinct from those in the neutral molecule. These calculated parameters are generally in good agreement with experimental data derived from X-ray diffraction, validating the computational models. nih.gov

Table 1: Selected Calculated Bond Lengths for Protonated 4-Aminopyridine Cation

| Bond | Calculated Bond Length (Å) |

|---|---|

| C-C | 1.373 - 1.420 |

| C-N (ring) | 1.341 - 1.472 |

Data sourced from DFT/B3LYP calculations on a protonated 4-aminopyridine system. nih.gov

Similarly, the bond angles within the pyridinium (B92312) ring are influenced by the protonation and the presence of the amino group. nih.gov

Table 2: Selected Calculated Bond Angles for Protonated 4-Aminopyridine Cation

| Angle | Calculated Bond Angle (°) |

|---|---|

| C-C-C | 117.441 - 121.309 |

| N-C-C | 119.303 - 122.945 |

Data sourced from DFT/B3LYP calculations on a protonated 4-aminopyridine system. nih.gov

Beyond structural parameters, computational studies elucidate the electronic properties that are fundamental to reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the protonated 4-aminopyridine cation, these values determine its susceptibility to nucleophilic or electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity profile.

Table 3: Global Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| Chemical Hardness (η) | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | Describes the ability to attract electrons. researchgate.net |

| Chemical Potential (μ) | Related to the escaping tendency of electrons. researchgate.net |

These computational insights are crucial for understanding the structure-reactivity relationships of this compound. The protonation of the pyridine nitrogen fundamentally alters the electronic landscape, influencing how the molecule interacts with other chemical species. The data derived from DFT and other computational methods provide a detailed, atomistic-level understanding that complements experimental observations and allows for predictions of chemical behavior.

Mechanistic Organic Chemistry and Catalytic Applications

Mechanistic Investigations of Reactions Involving Pyridin-4-amine

Pyridin-4-amine's reactivity is governed by the interplay between the pyridine (B92270) ring and the exocyclic amino group. The pyridine ring's nitrogen atom is electronegative, which generally makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org Conversely, it activates the ring for nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org The amino group at the 4-position is a strong electron-donating group, which increases the electron density on the pyridine nitrogen via resonance, enhancing its basicity and nucleophilicity compared to pyridine itself. valpo.edu

Mechanistic studies often focus on the C4-selective functionalization of pyridines to access 4-aminopyridine (B3432731) structures, which are valuable pharmacophores. nih.gov One key reaction manifold is the nucleophilic substitution of hydrogen (SNH), where pyridin-4-amine products can be formed through 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov The regioselectivity of these reactions is influenced by the electronic properties of the reagents involved. nih.gov

Reactions involving the nitrogen atoms are also central to the compound's chemistry. The pyridine nitrogen readily reacts with Lewis acids and alkylating agents to form pyridinium salts. wikipedia.org This quaternization process increases the reactivity of the pyridine ring. wikipedia.orgmdpi.com The exocyclic amino group can also participate in reactions, though the pyridine nitrogen is typically more nucleophilic due to resonance stabilization. valpo.edu For instance, reactions with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species where an iodonium (B1229267) ion is situated between two 4-aminopyridine rings. researchgate.net

Pyridin-4-amine Derivatives as Catalysts in Organic Transformations

Derivatives of pyridin-4-amine are highly effective catalysts in a wide array of organic reactions, primarily due to the enhanced nucleophilicity of the pyridine nitrogen atom. wikipedia.orgwikipedia.org The strategic modification of the amino group leads to catalysts with tailored properties for specific transformations.

N,N-Dimethylpyridin-4-amine (DMAP) is a widely used hypernucleophilic catalyst for numerous organic transformations, including acylations, esterifications, and alkylations. wikipedia.orgsemanticscholar.org Its catalytic prowess stems from the electron-donating dimethylamino group, which significantly increases the nucleophilicity of the ring's nitrogen atom through resonance. valpo.edu This enhanced nucleophilicity allows DMAP to act as a potent acyl and alkyl group transfer agent. semanticscholar.orgcommonorganicchemistry.com

DMAP is exceptionally effective in catalyzing acylation and esterification reactions, particularly for sterically hindered alcohols. commonorganicchemistry.comresearchgate.net The generally accepted mechanism for these transformations involves nucleophilic catalysis. utrgv.edunih.gov

The catalytic cycle proceeds through several key steps:

Activation: DMAP attacks the electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion intermediate, with the carboxylate as the counter-ion. wikipedia.orgnih.govchemeurope.com This step is a rapid pre-equilibrium. wikipedia.org

Nucleophilic Attack: The alcohol substrate attacks the activated N-acylpyridinium ion. wikipedia.orgutrgv.edu This step is typically the rate-determining step of the reaction. utrgv.edu

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and protonated DMAP. wikipedia.org An auxiliary base, such as triethylamine (B128534) or pyridine, is often used to deprotonate the catalyst, thereby regenerating its active form for the next catalytic cycle. wikipedia.orgchemeurope.com

Theoretical and experimental studies confirm that this nucleophilic pathway is energetically more favorable than a competing base-catalyzed pathway, where DMAP would simply act as a Brønsted base to deprotonate the alcohol. nih.govsemanticscholar.org Kinetic studies of the acetylation of cyclohexanol (B46403) with acetic anhydride (B1165640) show the reaction is first-order with respect to the anhydride, the alcohol, and DMAP, but zero-order with respect to the auxiliary base, which supports the nucleophilic catalysis mechanism. nih.gov

| Reaction Type | Key Mechanistic Intermediate | Role of DMAP | Role of Auxiliary Base | Rate Determining Step |

|---|---|---|---|---|

| Esterification with anhydride | N-acylpyridinium ion pair wikipedia.orgnih.gov | Nucleophilic Catalyst utrgv.edu | Regenerates DMAP catalyst wikipedia.org | Alcohol attack on acylpyridinium ion utrgv.edu |

| Steglich Esterification (with DCC) | DCC-activated carboxylic acid | Activates the carboxylic acid function researchgate.net | Not always required | Varies with substrate |

| Acylation of hindered alcohols | N-acylpyridinium ion pair wikipedia.org | Increases reaction rate significantly (up to 10,000-fold) commonorganicchemistry.com | Often essential for catalyst turnover wikipedia.org | Nucleophilic attack by the alcohol utrgv.edu |

DMAP and its derivatives are also recognized as "super alkylation catalysts". semanticscholar.org The high nucleophilicity of the pyridine nitrogen allows it to react with alkyl halides to form a quaternary N-alkylpyridinium salt. valpo.edu This intermediate can then transfer the alkyl group to another nucleophile. The alkylation of DMAP occurs exclusively at the pyridine nitrogen due to the resonance effect from the dimethylamino group, which significantly increases the electron density at that position. valpo.edu

While DMAP is extensively used in acylation and alkylation, its direct catalytic role in hydroxylation processes is less commonly documented in dedicated mechanistic studies. However, its general utility in promoting reactions involving hydroxyl groups is well-established. For instance, in the Baylis-Hillman reaction, which forms a C-C bond at the α-position of an activated alkene, DMAP can catalyze the hydromethylation of cyclohexenones with aqueous formaldehyde. researchgate.net

In recent years, ionic liquids (ILs) derived from pyridin-4-amine have emerged as recyclable and efficient catalysts for various organic syntheses. researchgate.netnih.gov These ILs are organic salts with low melting points, often considered "green" alternatives to traditional volatile organic solvents. researchgate.netmdpi.com Pyridinium-based ILs can be synthesized by reacting pyridine or its derivatives with alkyl halides, followed by anion exchange. nih.govrsc.org These compounds can act as both the solvent and the catalyst in a reaction. acs.org

Ionic liquids based on N,N-Dimethylpyridin-4-amine (DMAP) have proven to be effective catalysts for the synthesis of important nitrogen-containing heterocycles like indoles and tetrazoles. researchgate.net

Indole (B1671886) Synthesis: In the Fischer indole synthesis, DMAP-based ionic liquids catalyze the reaction between phenylhydrazine (B124118) and a ketone (e.g., cyclohexanone) to produce the corresponding indole derivative. researchgate.netrsc.org The methodology is environmentally friendly, requiring only a catalytic amount of the IL. researchgate.net The catalyst can be easily separated from the reaction mixture through a simple aqueous work-up. rsc.org

Tetrazole Synthesis: The formation of 1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide (B81097) is also efficiently catalyzed by DMAP-based ILs. researchgate.net This "click chemistry" reaction can often be carried out under solvent-free conditions, further enhancing its green credentials. researchgate.net Amine salts, in general, are known to catalyze this transformation by reacting with sodium azide to form a more reactive hydrazoic acid intermediate in situ. researchgate.net

| Heterocycle Synthesized | Reaction Type | Catalyst Loading | Reaction Conditions | Key Advantage |

|---|---|---|---|---|

| Indoles (Tetrahydro-1H-carbazoles) | Fischer Indole Synthesis researchgate.net | 0.2 equivalents researchgate.netrsc.org | Ethanol as solvent rsc.org | Environmentally friendly, catalyst recyclability researchgate.net |

| 1H-Tetrazoles | [3+2] Cycloaddition (Click Chemistry) researchgate.net | Catalytic | Solvent-free researchgate.net | High efficiency under mild conditions researchgate.net |

Coordination Chemistry and Metal-Catalyzed Transformations Involving Pyridine Moieties

The pyridin-4-amine molecule, a derivative of pyridine, presents two distinct nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino nitrogen—both capable of coordinating with metal centers. However, research indicates that in acidic to neutral conditions, such as when using pyridin-4-amine hydrobromide, or in many coordination environments, the lone pair of electrons on the pyridine ring nitrogen is more readily available for donation. researchgate.net This makes the pyridine moiety the primary site for coordination with transition metals, forming a wide array of metal complexes with diverse structural and catalytic properties. researchgate.netnih.gov

The coordination of pyridin-4-amine to metal ions leads to the formation of complexes with varying geometries, including square planar, square pyramidal, and octahedral arrangements, depending on the metal ion and the surrounding ligands. nih.gov These complexes have garnered significant interest due to their potential applications in homogeneous catalysis, materials science, and bioinorganic chemistry. ekb.egvot.pl The electronic and steric properties of the pyridin-4-amine ligand can be fine-tuned by modifying the amino group or the pyridine ring, which in turn influences the catalytic activity and selectivity of the resulting metal complex. vot.plnsf.gov

A variety of transition metal complexes incorporating 4-aminopyridine (4-AP) have been synthesized and characterized. For instance, complexes with metals such as copper(II), cadmium(II), manganese(II), cobalt(II), nickel(II), zinc(II), and palladium(II) have been reported. researchgate.netnih.govekb.eg The formation of these complexes is typically achieved by reacting a metal salt with the 4-aminopyridine ligand in a suitable solvent. ekb.eg Spectroscopic studies confirm that coordination predominantly occurs through the pyridine nitrogen atom. researchgate.net

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(4-aminopyridine)3(NCS)2] | Cu(II) | Square Pyramidal | nih.gov |

| [Cd(4-aminopyridine)2(NCS)Cl] | Cd(II) | Octahedral | nih.gov |

| Ni(4-aminopyridine)4Cl2 | Ni(II) | Not specified | ekb.eg |

| [Pd(4-aminopyridine)2Cl2] | Pd(II) | Not specified | researchgate.net |

The catalytic applications of metal complexes containing aminopyridine ligands are extensive and varied. These complexes have shown promise as catalysts in a range of organic transformations, including polymerization reactions and cross-coupling reactions. vot.plresearchgate.netacs.org For example, Group IV metal complexes with aminopyridinato ligands have been investigated as catalysts for olefin polymerization. researchgate.net The design of the ligand framework is crucial in optimizing the catalyst's activity and selectivity. nsf.govresearchgate.net

In the realm of metal-catalyzed transformations, a nickel complex of 4-aminopyridine has demonstrated catalytic activity in the degradation of organic dyes. ekb.eg Specifically, the Ni(4-aminopyridine) complex was effective in removing Orange G dye from wastewater, achieving approximately 80% degradation after 90 minutes under UV illumination in the presence of hydrogen peroxide. ekb.eg This highlights the potential of such complexes in environmental remediation applications.

Furthermore, iron(II) complexes stabilized by amino-pyridine ligands have been synthesized and evaluated as catalysts for atom transfer radical polymerization (ATRP) of styrene. nsf.gov Research has shown that modifying the ligand's steric and electronic properties, for instance by changing substituents on the amino group, can influence the catalytic activity. nsf.gov

| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Group IV Metal-Aminopyridinato Complexes | Olefin Polymerization | Olefins | Active catalysts, with ligand design influencing polymer molecular weight. | researchgate.net |

| Ni(4-aminopyridine) Complex | Dye Degradation | Orange G Dye | ~80% degradation in 90 min, showing high catalytic efficiency. | ekb.eg |

| Iron(II)-Aminopyridine Complexes | Atom Transfer Radical Polymerization (ATRP) | Styrene | Ligand optimization is important for improving ATRP activity. | nsf.gov |

| Palladium-based Catalysts | C-N Cross-Coupling | Aryl halides and amines | Efficient for the synthesis of N-aryl-2-aminopyridines. | acs.orgnih.gov |

The versatility of the aminopyridine scaffold is further demonstrated in its use in palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, which is a fundamental process in the synthesis of numerous pharmaceuticals and materials. acs.orgnih.gov While these examples often involve modified aminopyridine ligands, they underscore the importance of the pyridine moiety in stabilizing the metal center and facilitating the catalytic cycle. The ability of the pyridine nitrogen to coordinate to the metal is a key step in these catalytic processes. nih.gov

Fundamental Biological and Biophysical Research Applications

Pyridin-4-amine as a Research Tool in Ion Channel Physiology

Pyridin-4-amine is widely utilized in research as a broad-spectrum inhibitor of voltage-gated potassium (Kᵥ) channels. nih.gov This inhibitory action allows scientists to probe the function of these channels in various cell types. Beyond its classical role as a Kᵥ channel blocker, research has revealed that 4-AP also directly stimulates high voltage-activated (HVA) Ca²⁺ channels, an action independent of its effect on potassium channels. nih.govnih.gov This dual activity makes it a versatile tool for dissecting the intricate interplay between potassium and calcium signaling in cellular excitability.

Pyridin-4-amine is a well-established antagonist of voltage-gated potassium channels, with a noted effect on most Kᵥ1-Kᵥ4 channel subtypes. nih.gov Research into its mechanism of action shows that it blocks these channels primarily from the intracellular side of the cell membrane. nih.gov As a weak base, 4-AP can cross the cell membrane in its nonionized form. Once inside the cell, it becomes ionized and is then able to bind to its target site within the channel pore. nih.gov

| Channel Type | 4-AP Effect | Mechanism Detail |

| Voltage-gated K⁺ channels (Kᵥ1-Kᵥ4) | Inhibition/Blockade | Acts from the intracellular side after crossing the membrane in a nonionized form. nih.gov |

| Delayed rectifier K⁺ channels | Open-channel block | Binds to the open state and can become trapped when the channel closes. nih.gov |

| Kᵥ1.4 K⁺ channel | Use-dependent block | Blockade accumulates with repeated channel opening, indicating trapping in the deactivated state. elsevier.com |

| Kᵥ7.4 channels | Activation/Enhancement | In contrast to its inhibitory role on other Kᵥ channels, 4-AP can enhance Kᵥ7.4 currents. nih.gov |

Beyond its well-documented effects on potassium channels, Pyridin-4-amine has been shown to directly potentiate high voltage-activated (HVA) calcium channels. nih.gov This potentiation is independent of its K⁺ channel-blocking activity and is highly dependent on the specific subunit composition of the calcium channel complex. nih.gov

The effect is most pronounced on L-type and N-type calcium channels. nih.gov The potentiation is mediated through an enhanced interaction with the intracellular voltage-activated calcium channel β (Caᵥβ) subunit. nih.govnih.gov Among the different Caᵥβ subunits, Caᵥβ3 is particularly significant for the 4-AP-induced potentiation. nih.gov The compound enhances the physical interaction between the main channel-forming subunits (Caᵥ1.2 for L-type, Caᵥ2.2 for N-type) and the Caᵥβ3 subunit, which also promotes the trafficking of these channel complexes to the plasma membrane. nih.gov This direct stimulation of calcium influx provides another mechanism by which 4-AP can enhance cellular excitability and neurotransmitter release. nih.govnih.gov

| HVA Calcium Channel Type | 4-AP Effect | Key Subunit Involved | Mechanism |

| L-type (Caᵥ1.2) | Potentiation (at micromolar concentrations) | Caᵥβ3 | Enhances physical interaction between Caᵥ1.2 and Caᵥβ3 subunits. nih.gov |

| N-type (Caᵥ2.2) | Potentiation (at higher concentrations) | Caᵥβ3 | Enhances physical interaction between Caᵥ2.2 and Caᵥβ3 subunits. nih.gov |

| P/Q-type | Little effect | - | - |

Studies on Neuro-neuronal and Neuromuscular Transmission Mechanisms

Pyridin-4-amine powerfully enhances the release of neurotransmitters from nerve terminals, a property that makes it a valuable tool for studying synaptic transmission. nih.gov This effect is a direct consequence of its actions on ion channels. The classical view was that by blocking potassium channels, 4-AP prolongs the duration of the action potential in the nerve terminal. This extended depolarization was thought to keep voltage-gated calcium channels open for longer, thereby increasing Ca²⁺ influx and subsequent neurotransmitter release. nih.govduke.edu

However, more recent evidence strongly suggests that the direct potentiation of HVA calcium channels is a primary mechanism for its effect on synaptic and neuromuscular transmission. nih.gov This direct stimulation of Ca²⁺ channels can enhance neurotransmitter release independently of K⁺ channel blockade. nih.gov In studies on the rat phrenic nerve-diaphragm, 4-AP was shown to potentiate the release of acetylcholine (B1216132) from motor nerve terminals, overcoming neuromuscular blockades. nih.govnih.gov This facilitatory effect on acetylcholine release is crucial for its ability to restore transmission at compromised neuromuscular junctions. nih.govduke.edu The compound has been shown to increase the amplitude of endplate potentials (EPPs) and restore muscle action potentials in blocked preparations. duke.edu

Biochemical Interactions and Enzyme Target Identification (e.g., Acetylcholinesterase)

While Pyridin-4-amine's primary targets are ion channels, its broader biochemical interactions have also been explored. Its effects on cholinergic systems, for instance, are largely attributed to its pre-synaptic enhancement of acetylcholine release. nih.gov However, research into direct interactions with enzymes like acetylcholinesterase (AChE), which degrades acetylcholine in the synaptic cleft, is less direct for 4-aminopyridine (B3432731) itself.

Studies have shown that 4-aminopyridine can antagonize both the electrical and contractile effects of acetylcholine in cardiac tissue, suggesting an interaction within the cholinergic pathway. nih.gov While this points to a functional antagonism, it does not necessarily imply direct inhibition of the acetylcholinesterase enzyme. nih.gov In contrast, other pyridine (B92270) derivatives have been specifically designed and synthesized to act as cholinesterase inhibitors. nih.gov For example, a series of pyridine derivatives featuring a carbamic function demonstrated potent inhibition of human acetylcholinesterase (hAChE). One such carbamate (B1207046) compound was found to be a particularly effective hAChE inhibitor with an IC₅₀ value of 0.153 µM. nih.gov Molecular docking studies of this derivative indicated that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This highlights that while the broader class of pyridine compounds contains potent AChE inhibitors, the primary mechanism of the parent compound, Pyridin-4-amine, in enhancing cholinergic transmission is focused on presynaptic transmitter release.

Antioxidant Activity Mechanisms of Pyridin-4-amine Analogues

The antioxidant potential of pyridine analogues has been a subject of significant research. The core mechanism of antioxidant activity for these compounds often involves their ability to scavenge free radicals. frontiersin.orgnih.gov This capacity is largely influenced by the nature and position of substituent groups on the pyridine ring. mdpi.comderpharmachemica.com

Antimicrobial Properties and Structure-Activity Correlations of Pyridine Derivatives

The pyridine nucleus is a "privileged structure" in medicinal chemistry, forming the core of many compounds with therapeutic properties, including antimicrobial activity. nih.govresearchgate.netmdpi.com The antimicrobial efficacy of pyridine derivatives is closely tied to their specific chemical structures. The type, number, and position of substituents on the pyridine ring dictate the compound's interaction with microbial targets and define its spectrum of activity. mdpi.com

For instance, the synthesis of various pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines has yielded compounds with moderate antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Similarly, nicotinic acid benzylidene hydrazide derivatives containing nitro and dimethoxy substituents have shown significant activity against a range of bacterial and fungal strains. nih.gov The structure-activity relationship is critical; for example, the addition of certain functional groups can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. researchgate.net The versatility of the pyridine scaffold allows for extensive chemical modification, leading to the development of derivatives with tailored antimicrobial profiles. nih.govjapsonline.com

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Functional Materials Based on Pyridin-4-amine

The pyridin-4-amine scaffold is increasingly being utilized as a versatile ligand for the construction of sophisticated supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). The molecule possesses two primary coordination sites: the pyridine (B92270) ring nitrogen and the exocyclic amino group. These sites can bind to metal centers, acting as nodes to build extended, functional networks.

Research has demonstrated the synthesis of heterometallic tetracyanonickelate(II) complexes using 4-aminopyridine (B3432731) (4AP) as a key ligand. researchgate.net In these structures, hydrogen bonding between the amino group of 4AP and the nitrogen atoms of the cyanide groups (NH···N interactions) plays a critical role in assembling the final three-dimensional architecture. researchgate.net This illustrates how the specific chemical features of pyridin-4-amine can be used to direct the self-assembly of complex crystalline materials.

Furthermore, derivatives of pyridin-4-amine are being incorporated into MOFs to create materials with tailored functions. For instance, MOFs built with ligands containing the pyridin-4-yl moiety have been shown to be effective for the selective molecular recognition of other organic molecules and for applications in CO2 fixation. nih.gov These materials can act as fluorescent sensors or as catalysts for chemical transformations. nih.gov The pyridin-4-amine unit is integral to the framework's stability and provides active sites for guest interactions or catalytic activity.

A summary of representative functional materials incorporating the pyridin-4-amine motif is presented below.

| Material Type | Role of Pyridin-4-amine/Derivative | Key Function/Application |

| Heterometallic Clathrates | Ligand (4-aminopyridine) | Forms 3D structure via N-H···N hydrogen bonds researchgate.net |

| Metal-Organic Framework (MOF) | Component of organic linker | Molecular recognition, CO2 fixation, catalysis nih.gov |

| Coordination Polymers | Bridging Ligand | Building block for 1D, 2D, or 3D networks researchgate.netmdpi.com |

| Functionalized MOFs | Covalently attached modifier | Reactive self-detoxifying materials acs.org |

Integration of Pyridin-4-amine in Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste and environmental impact, are being applied to both the synthesis of pyridin-4-amine and its use as a chemical building block.

Historically, the synthesis of pyridine derivatives involved processes that were not environmentally benign. Modern research is focused on developing cleaner synthetic routes. One promising approach is the electrosynthesis of 4-aminopyridine from 4-nitropyridine-1-oxide. researchgate.net This method uses a cationic membrane electrolytic cell and can achieve high yields (e.g., 88.2%) under optimized conditions in an aqueous medium. researchgate.net This electrochemical process represents a green technology that could replace older methods that produce significant pollution. researchgate.net

In addition to its own synthesis, pyridin-4-amine and related compounds are valuable starting materials in green synthetic protocols. Microwave-assisted organic synthesis, a key tool in green chemistry, has been used to efficiently produce novel pyridine derivatives in one-pot, multi-component reactions. acs.orgnih.gov These methods offer significant advantages over conventional heating, including dramatically shorter reaction times (minutes instead of hours), excellent product yields (often over 80-90%), and a reduction in the use of hazardous solvents. acs.orgnih.gov

| Green Chemistry Aspect | Application Related to Pyridin-4-amine | Advantages |

| Greener Synthesis of 4-AP | Electrosynthesis from 4-nitropyridine-1-oxide researchgate.net | Reduced pollution, high yield, use of aqueous medium researchgate.net |

| Use in Green Methodologies | Starting material in microwave-assisted, multi-component reactions acs.orgnih.gov | Short reaction times, high efficiency, lower energy consumption, reduced solvent waste acs.orgnih.gov |

Development of Novel Analytical Methodologies for Pyridin-4-amine and its Salts

The growing importance of pyridin-4-amine has necessitated the development of sensitive and robust analytical methods for its detection and quantification in various matrices, including biological fluids and environmental samples. High-performance liquid chromatography (HPLC) is a widely used technique. nih.govnih.gov Methods have been developed using reversed-phase columns with detection at specific wavelengths (e.g., 244-245 nm) to quantify the compound in serum, saliva, and urine, with detection limits as low as 1 µg/L. nih.govnih.gov

Capillary electrophoresis (CE) has emerged as another powerful technique for the determination of pyridin-4-amine in human plasma. nih.gov A validated CE method demonstrated high sensitivity, with a lower limit of quantification of 2.5 ng/mL, and excellent precision and accuracy. nih.gov For analysis of airborne pyridin-4-amine, methods based on gas chromatography with a nitrogen-phosphorous detector (GC/NPD) have been established, allowing for detection at the parts-per-billion level. osha.govnih.gov

These advanced analytical techniques are crucial for research, enabling precise measurement of the compound in diverse and complex samples.

| Analytical Technique | Sample Matrix | Key Parameters | Limit of Detection/Quantification |

| HPLC | Serum, Saliva, Urine | Reversed-phase column, UV detection at 245 nm nih.gov | 1 µg/L nih.gov |

| Capillary Electrophoresis (CE) | Human Plasma | Phosphate buffer (pH 2.5), electrokinetic injection nih.gov | 2.5 ng/mL (LOQ) nih.gov |

| Gas Chromatography (GC/NPD) | Air | Collection on acid-coated glass fiber filters, NaOH extraction osha.gov | 9.13 ppb nih.gov |

| HPLC | Soil | C18 column, ammonium (B1175870) acetate/acetonitrile (B52724) mobile phase thermofisher.cn | N/A |

Interdisciplinary Research at the Interface of Chemistry and Biology

Pyridin-4-amine serves as a powerful molecular tool in neurobiology and medicinal chemistry due to its specific biological activity as a potassium (K+) channel blocker. wikipedia.org This chemical property allows it to modulate biological processes, making it a subject of intense interdisciplinary study.

At the molecular level, pyridin-4-amine blocks voltage-gated K+ channels, which are crucial for the repolarization phase of an action potential in neurons. biorxiv.org By inhibiting these channels, the compound prolongs the duration of the action potential, which can enhance the release of neurotransmitters at synapses and restore conduction in demyelinated axons. nih.govoup.com This mechanism forms the basis of its use in studying neurological conditions.

The interface of chemistry and biology is clearly demonstrated in structure-activity relationship (SAR) studies of novel pyridin-4-amine analogs. Researchers are systematically modifying the chemical structure of the parent molecule and evaluating the impact on its biological function. For example, derivatives with substituents at the 3-position, such as fluoro (-F), methyl (-CH3), and methoxy (B1213986) (-OCH3) groups, have been synthesized and tested for their ability to block K+ channels. biorxiv.org These studies reveal how small chemical changes can significantly alter the compound's potency (measured as IC50 value). biorxiv.org This research not only deepens the understanding of how these molecules interact with their biological targets but also drives the development of new chemical probes, such as radio-labeled analogs for positron emission tomography (PET) imaging of demyelinated lesions in the brain. biorxiv.org

| Compound | Substituent at Position 3 | K+ Channel Blocking Potency (IC50 in µM) |

| Pyridin-4-amine (4AP) | -H | 200 - 350 |

| 3F4AP | -F | 160 - 304 |

| 3Me4AP | -CH3 | 37 - 50 |

| 3MeO4AP | -OCH3 | 310 - 992 |

| 3CF34AP | -CF3 | 690 - 1150 |

| (Data sourced from reference biorxiv.org for the Shaker Kv ion channel at varying voltages) |

Q & A

Q. What are the recommended synthetic routes for Pyridin-4-amine hydrobromide, and how can reaction conditions be optimized?

Pyridin-4-amine hydrobromide can be synthesized via halogenation and subsequent amination of pyridine derivatives. For example:

- Direct Amination : React 4-bromopyridine with ammonia under controlled pressure and temperature (e.g., 100–120°C, 5–10 atm) .

- Hydrobromide Salt Formation : Neutral Pyridin-4-amine can be treated with HBr in ethanol, followed by recrystallization to isolate the hydrobromide salt .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield. Monitor reaction progress via TLC or HPLC.

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct Amination | NH₃, 120°C, 8 atm | 65–70 | |

| HBr Salt Formation | HBr/EtOH, reflux | 85–90 |

Q. What spectroscopic techniques are essential for characterizing Pyridin-4-amine hydrobromide?

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, pyridinium protons appear downfield (δ 8.5–9.0 ppm) due to HBr salt formation .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and Br⁻ counterion vibrations (600–800 cm⁻¹) .

- XRD : Resolve crystal structure and hydrogen-bonding patterns (e.g., Br⁻ interactions with amine groups) .

Q. What safety precautions are necessary when handling Pyridin-4-amine hydrobromide?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HBr vapors .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in airtight containers, away from moisture and oxidizers .

Advanced Research Questions

Q. How can molecular simulations and experimental data resolve the structural arrangement of Pyridin-4-amine hydrobromide in composite materials?

Q. What strategies address contradictions between observed and theoretical biological activities of Pyridin-4-amine derivatives?

Q. How should dose-response experiments for neuropharmacological effects of Pyridin-4-amine hydrobromide be designed?

- Experimental Design :

- Animal Models : Use Swiss albino mice (20–25 g) grouped into control, low/medium/high dose, and positive control (n=6/group) .

- Dosing : Administer orally (p.o.) for 27 days. Inject scopolamine hydrobromide (20 mg/kg) on day 17 to induce cognitive deficits .

- Endpoints : Measure acetylcholine levels via HPLC or behavioral tests (e.g., Morris water maze).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare groups.

Q. What advanced techniques elucidate hydrogen-bonding and protonation patterns in Pyridin-4-amine hydrobromide salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.